molecular formula C7H5BrClNO2 B14788778 4-Amino-2-bromo-6-chlorobenzoic acid

4-Amino-2-bromo-6-chlorobenzoic acid

Cat. No.: B14788778
M. Wt: 250.48 g/mol
InChI Key: PSYPZALTBWJZDY-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-6-chlorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 4-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-6-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-Amino-2-bromo-6-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-6-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The presence of amino, bromo, and chloro groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chlorobenzoic acid: Similar structure but lacks the amino group.

    4-Bromo-2-chlorobenzoic acid: Similar structure but lacks the amino group.

    4-Amino-2-chlorobenzoic acid: Similar structure but lacks the bromo group

Uniqueness

4-Amino-2-bromo-6-chlorobenzoic acid is unique due to the presence of all three substituents (amino, bromo, and chloro) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

4-amino-2-bromo-6-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

PSYPZALTBWJZDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Br)N

Origin of Product

United States

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